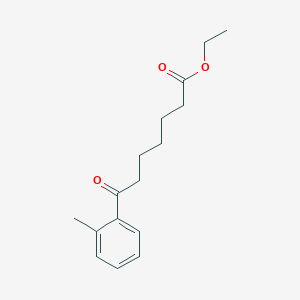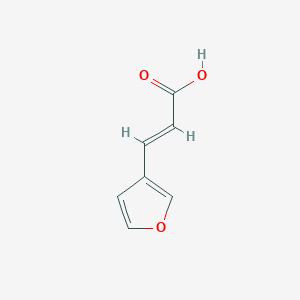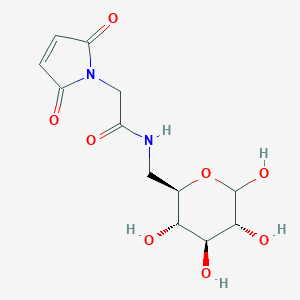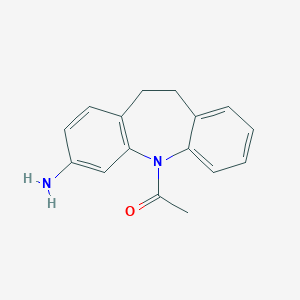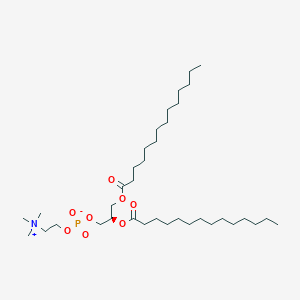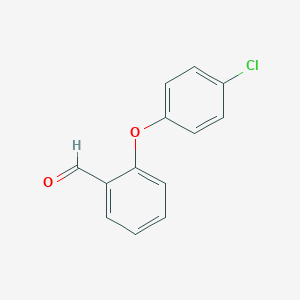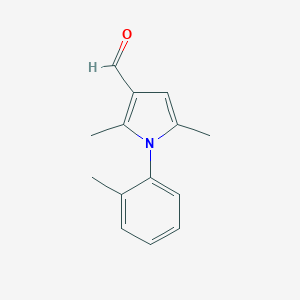
2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrole derivatives, including those similar to 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde, often involves regiospecific preparation from corresponding pyrrole-2-carbaldehydes through lithiation or metallation processes. For example, new group 14 5-metallated pyrrole-2-carbaldehydes have been prepared from pyrrole-2-carbaldehydes by lithiation after protection of the aldehyde function or by metallation using organometallic reagents (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic ring containing nitrogen. The structural analysis often involves X-ray crystallography to determine the crystalline structure and spectroscopic methods for identifying functional groups and bonding patterns. For instance, the crystal and molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximates, reveal complex coordination geometries and bonding patterns indicative of the versatile nature of pyrrole derivatives (Shearer, Twiss, & Wade, 1980).
Chemical Reactions and Properties
Pyrrole derivatives engage in a variety of chemical reactions, including condensation, oxidation, and functionalization, which modify their physical and chemical properties. For example, pyrrole-2-carbaldehyde derivatives have been synthesized through oxidative annulation and direct Csp3-H to C═O oxidation, showcasing the compound's ability to undergo transformation and create complex structures (Wu et al., 2018).
科学的研究の応用
Synthesis and Characterization
Synthesis of Group 14 5-Metallated Pyrrole-2-Carbaldehydes
The synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes has been studied. This includes the synthesis of silylated compounds from related pyrrole derivatives (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Chromatographic Separation of Enantiomers
Research on sterically hindered N-aryl pyrroles, including 2,5-dimethylpyrrole-3-carbaldehydes, has focused on the separation of enantiomers and barriers to racemization, contributing to our understanding of the stereochemical properties of these compounds (Vorkapić-Furač et al., 1989).
Pyrrole Chalcone Derivative Synthesis
A study involved the synthesis of a pyrrole chalcone derivative, which is significant for understanding the chemical behavior and potential applications of such compounds (Singh, Rawat, & Sahu, 2014).
Molecular and Structural Studies
Hydrogen-Bonding Patterns
The hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole have been analyzed, providing insights into the structural properties and potential intermolecular interactions of similar compounds (Senge & Smith, 2005).
Crystal Structure and Spectroscopy Analysis
Studies have been conducted on the crystal structure, infrared, Raman, and density functional studies of related pyrrole compounds, furthering our understanding of their molecular properties (Morzyk-Ociepa et al., 2017).
Applications in Coordination Chemistry and Catalysis
Aluminum and Zinc Complexes with Pyrrole-Based Ligands
Research into the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands has implications for their use in catalysis, particularly in polymerization processes (Qiao, Ma, & Wang, 2011).
Supramolecular Chains of {Mn(III)25} Barrel-Like Single Molecule Magnets
A study explored the use of a pyrrole derivative in coordinating paramagnetic transition metal ions, leading to the creation of a new type of single-molecule magnetic structure (Giannopoulos et al., 2014).
Derivative Synthesis and Pharmaceutical Potential
Synthesis of Fused β‐Carbolines and Pyrrolo Derivatives
The condensation of pyrrolecarbaldehydes with other compounds has led to the synthesis of new heterocyclic compounds, indicating potential pharmaceutical applications (Condie & Bergman, 2004).
Derivatives for Pharmacological Interest
A series of heterocyclic compounds using pyrrolecarbaldehydes and thiobarbituric acids were synthesized, hinting at their pharmacological relevance (Bijev & Prodanova, 2004).
特性
IUPAC Name |
2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-4-5-7-14(10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYDEMQPZTSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358123 |
Source


|
| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
119673-47-1 |
Source


|
| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



